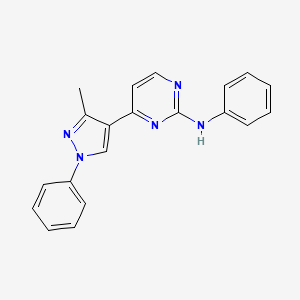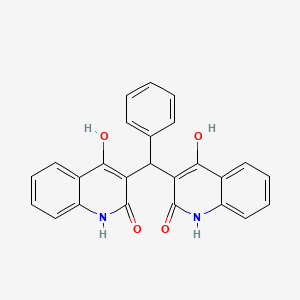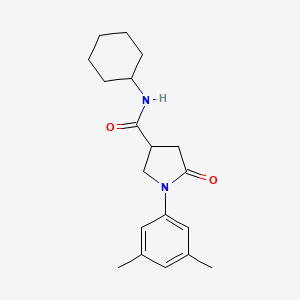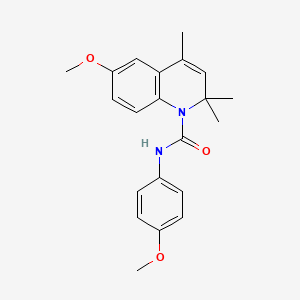![molecular formula C26H23N7O5S2 B11033015 N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033015.png)
N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, benzothiazole, triazine, and nitro groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Sulfurization: Incorporation of sulfur atoms into the benzothiazole ring.
Nitration: Introduction of nitro groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: For efficient and controlled reactions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Signal Transduction Pathways: Influencing cellular signaling and communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE
Uniqueness
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H23N7O5S2 |
|---|---|
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
2-N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H23N7O5S2/c1-4-38-18-8-10-19-22(14-18)39-26(29-19)40-25-31-23(27-15-6-5-7-16(12-15)33(34)35)30-24(32-25)28-20-13-17(36-2)9-11-21(20)37-3/h5-14H,4H2,1-3H3,(H2,27,28,30,31,32) |
Clé InChI |
LKJUKEFQTWPIKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=C(C=CC(=C4)OC)OC)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-5-(methylsulfonyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11032935.png)
![4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032936.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)

![3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11032958.png)

![Ethyl 2'-amino-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carboxylate](/img/structure/B11032981.png)

![8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033001.png)

![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033012.png)
![(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide](/img/structure/B11033017.png)
![(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11033030.png)

